[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
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Overview
Description
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride is a useful research compound. Its molecular formula is C45H51Cl2N2NiP and its molecular weight is 780.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-heterocyclic carbenes (nhcs), often act as ligands in metal complexes, forming stable bonds with transition metals .
Mode of Action
The compound, being a type of NHC, likely interacts with its targets by donating electron density to the metal center, forming a strong metal-carbon bond . This interaction stabilizes the metal center and can influence its reactivity, making it more suitable for certain types of chemical reactions .
Biochemical Pathways
Nhc-metal complexes are often used in catalysis, where they can facilitate a variety of reactions, including cross-coupling, hydrogenation, and olefin metathesis .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its specific application. In a catalytic context, the result of its action would be the facilitation of a chemical reaction, leading to the formation of desired products .
Biochemical Analysis
Biochemical Properties
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride plays a crucial role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. The compound is known to interact with enzymes such as palladium complexes, which are involved in cross-coupling reactions . These interactions are typically characterized by the formation of stable complexes that can either activate or inhibit the enzyme’s activity, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, the compound can alter metabolic fluxes within the cell, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action . These interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to air or moisture . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects are critical for understanding the compound’s potential therapeutic applications and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can influence metabolic fluxes and alter metabolite levels within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.
Biological Activity
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride is a transition metal complex that has garnered attention for its potential biological activities. This compound is characterized by its unique imidazolium-based ligand and nickel center, which contribute to its diverse interactions in biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.
- Molecular Formula : C27H36N2NiCl2P
- Molecular Weight : 780.5 g/mol
- CAS Number : 244187-81-3
- Appearance : Solid form, stable at room temperature.
Antimicrobial Activity
Recent studies have demonstrated that nickel(II) complexes exhibit significant antimicrobial properties. The compound has been evaluated against various microbial strains, showing promising results.
Table 1: Antimicrobial Activity of Nickel(II) Complexes
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Pseudomonas aeruginosa | 256 μg/mL | |
Staphylococcus aureus | >1024 μg/mL | |
Escherichia coli | >1024 μg/mL |
The compound exhibited notable activity against Pseudomonas aeruginosa, although it was less effective against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The observed antibacterial activity is attributed to the ability of the nickel complex to interfere with bacterial cell respiration and protein synthesis, leading to cell death .
Anticancer Activity
Nickel complexes have also been investigated for their anticancer properties. The potential of this compound as an anticancer agent has been explored through various in vitro studies.
Table 2: Cytotoxicity of Nickel(II) Complexes Against Cancer Cell Lines
Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|
HCT-116 (Colon carcinoma) | 15.0 | |
MCF7 (Breast adenocarcinoma) | 20.5 | |
A549 (Lung carcinoma) | 12.7 |
The cytotoxicity assays indicated that the compound effectively inhibited the growth of various cancer cell lines, with IC50 values demonstrating its potency as an anticancer agent. The mechanism of action may involve oxidative stress induction and interference with DNA replication processes .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the nickel complex with key enzymes involved in bacterial metabolism. The complex has been identified as a potent inhibitor of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical targets in bacterial folic acid biosynthesis pathways .
Figure 1: Binding Interactions of Nickel(II) Complex with DHPS Enzyme
Binding Interactions
The docking results indicate that the nickel complex forms multiple hydrogen bonds with residues in the active site of DHPS, enhancing its inhibitory effect compared to traditional antibiotics .
Case Studies
- Study on Antimicrobial Resistance : A study highlighted the role of nickel complexes in combating antibiotic resistance by demonstrating enhanced antibacterial activity when combined with conventional antibiotics like gentamicin against resistant strains .
- Cytotoxicity Mechanism Investigation : Research into the mechanism of cytotoxicity revealed that nickel complexes induce apoptosis in cancer cells through oxidative stress pathways and DNA damage .
Properties
CAS No. |
903592-98-3 |
---|---|
Molecular Formula |
C45H51Cl2N2NiP |
Molecular Weight |
780.5 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-triphenyl-λ5-phosphane;nickel(2+);dichloride |
InChI |
InChI=1S/C45H51N2P.2ClH.Ni/c1-32(2)39-26-18-27-40(33(3)4)43(39)46-30-31-47(44-41(34(5)6)28-19-29-42(44)35(7)8)45(46)48(36-20-12-9-13-21-36,37-22-14-10-15-23-37)38-24-16-11-17-25-38;;;/h9-35H,1-8H3;2*1H;/q;;;+2/p-2 |
InChI Key |
IGLKEXXECLLIAD-UHFFFAOYSA-L |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.Cl[Ni]Cl |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.[Cl-].[Cl-].[Ni+2] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.